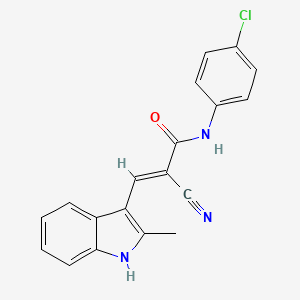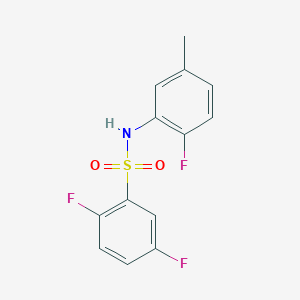
2-(6-hexyl-7-hydroxy-2-imino-2H-chromen-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the class of chromenyl quinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenyl Moiety: This step involves the cyclization of a suitable precursor to form the chromenyl ring.
Introduction of the Hexyl Group: The hexyl group can be introduced through alkylation reactions.
Formation of the Quinazolinone Core: This involves the condensation of an appropriate amine with a suitable carbonyl compound to form the quinazolinone ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the imino group.
Substitution: Various substitution reactions can take place, especially at the chromenyl and quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(6-Hexyl-7-hydroxy-2-imino-2H-chromen-3-yl)-4(3H)-quinazolinone analogs: Compounds with similar structures but different substituents.
Chromenyl quinazolinones: A broader class of compounds with similar core structures.
Uniqueness
2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(6-hexyl-7-hydroxy-2-iminochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-4-5-8-14-11-15-12-17(21(24)29-20(15)13-19(14)27)22-25-18-10-7-6-9-16(18)23(28)26-22/h6-7,9-13,24,27H,2-5,8H2,1H3,(H,25,26,28) |
InChI Key |
MCEDPGDGQVXBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B10961766.png)
![2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10961776.png)
![4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961783.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10961788.png)


![N-[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961806.png)
![1,5-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10961811.png)
![1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10961813.png)
![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961819.png)

![Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10961833.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B10961849.png)
